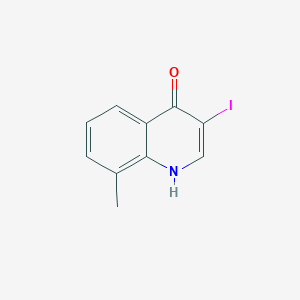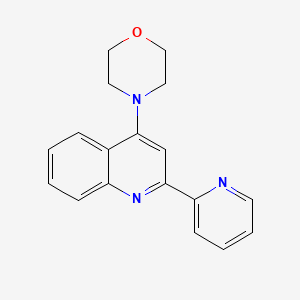
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane is an organosilicon compound with the molecular formula C15H19ClSi2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and methyl groups, with one of the silicon atoms also bonded to a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane typically involves the reaction of chlorosilanes with phenylsilanes under controlled conditions. One common method involves the reaction of chlorotrimethylsilane with diphenylsilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis of the reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different substituents, depending on the reducing agent and reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty silicones and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical reactions due to the presence of reactive silicon-chlorine and silicon-phenyl bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily related to the formation and cleavage of silicon-based bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-1,2,2-triphenyldisilane: Similar structure but with an additional phenyl group.
1-Chloro-1,1,2,2-tetramethyldisilane: Similar structure but with an additional methyl group.
Uniqueness
1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane is unique due to the presence of both phenyl and methyl groups bonded to silicon atoms, along with a chlorine atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
chloro-dimethyl-[methyl(diphenyl)silyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,16)18(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGADTXSQKXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741903 |
Source


|
| Record name | 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118851-97-1 |
Source


|
| Record name | 1-Chloro-1,1,2-trimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)



![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)
![N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine](/img/structure/B11840626.png)


![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)


